molecular formula C7H5BrCl2O B2615670 1-Bromo-4,5-dichloro-2-methoxybenzene CAS No. 174913-15-6

1-Bromo-4,5-dichloro-2-methoxybenzene

Cat. No.: B2615670
CAS No.: 174913-15-6
M. Wt: 255.92
InChI Key: IEZHVGNFWIYKRH-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dichloro-2-methoxybenzene is an organic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4,5-dichloro-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2-methoxybenzene (anisole). The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-dichloro-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4,5-dichloro-2-methoxybenzene is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-dichloro-2-methoxybenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring with bromine, chlorine, or methoxy groups. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4,5-dichloro-2-methoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and applications in various chemical reactions. The presence of both bromine and chlorine atoms, along with a methoxy group, provides a versatile platform for further functionalization and synthesis of complex molecules .

Properties

IUPAC Name

1-bromo-4,5-dichloro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZHVGNFWIYKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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